Predicted Lipophilicity Shift: 2-Azaspiro[4.4]nonane-1,3,6-trione Exhibits Significantly Lower Computed LogP than the 1,3-Dione Analog
A key differentiator for procurement is the predicted lipophilicity of the 1,3,6-trione scaffold relative to the more common 2-azaspiro[4.4]nonane-1,3-dione (CAS 1124-95-4). The trione exhibits a computed LogP value of -0.2277 , whereas the 1,3-dione analog is predicted to have a LogP of 0.33 . This represents a decrease of approximately 0.56 LogP units, indicating the trione scaffold is substantially more polar and hydrophilic than its dione counterpart.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.2277 (computed) |
| Comparator Or Baseline | 2-Azaspiro[4.4]nonane-1,3-dione (CAS 1124-95-4): LogP = 0.33 (computed) |
| Quantified Difference | ΔLogP ≈ -0.56 units (trione is more polar/hydrophilic) |
| Conditions | Computed values using ACD/Labs Percepta or analogous prediction algorithms; not experimentally determined |
Why This Matters
For medicinal chemists optimizing solubility and permeability profiles, this ~0.56 LogP difference can significantly impact in vitro ADME properties and guide the selection of the appropriate spirocyclic scaffold for a given target product profile.
